molecular formula C11H7BrClNO3 B13716900 Methyl 5-(2-Bromo-4-chlorophenyl)isoxazole-3-carboxylate

Methyl 5-(2-Bromo-4-chlorophenyl)isoxazole-3-carboxylate

Cat. No.: B13716900
M. Wt: 316.53 g/mol
InChI Key: PTBYEDKRHWMGRM-UHFFFAOYSA-N
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Description

Methyl 5-(2-Bromo-4-chlorophenyl)isoxazole-3-carboxylate is a chemical compound belonging to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(2-Bromo-4-chlorophenyl)isoxazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-bromo-4-chlorobenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime. This intermediate is then subjected to cyclization using a base such as sodium methoxide in methanol to yield the isoxazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Catalysts such as copper (I) or ruthenium (II) may be employed to facilitate the cycloaddition reactions .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(2-Bromo-4-chlorophenyl)isoxazole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted isoxazoles, while oxidation and reduction can lead to different functionalized derivatives .

Scientific Research Applications

Methyl 5-(2-Bromo-4-chlorophenyl)isoxazole-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 5-(2-Bromo-4-chlorophenyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets. The isoxazole ring can mimic the structure of natural substrates, allowing it to bind to enzymes or receptors and modulate their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-(2-Chloro-4-bromophenyl)isoxazole-3-carboxylate
  • Methyl 5-(2-Fluoro-4-chlorophenyl)isoxazole-3-carboxylate
  • Methyl 5-(2-Bromo-4-methylphenyl)isoxazole-3-carboxylate

Uniqueness

Methyl 5-(2-Bromo-4-chlorophenyl)isoxazole-3-carboxylate is unique due to the specific arrangement of bromine and chlorine atoms on the phenyl ring. This arrangement can influence its reactivity and interaction with biological targets, making it a valuable compound for drug discovery and other scientific research .

Properties

Molecular Formula

C11H7BrClNO3

Molecular Weight

316.53 g/mol

IUPAC Name

methyl 5-(2-bromo-4-chlorophenyl)-1,2-oxazole-3-carboxylate

InChI

InChI=1S/C11H7BrClNO3/c1-16-11(15)9-5-10(17-14-9)7-3-2-6(13)4-8(7)12/h2-5H,1H3

InChI Key

PTBYEDKRHWMGRM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NOC(=C1)C2=C(C=C(C=C2)Cl)Br

Origin of Product

United States

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